D-Glucose, 3-O-octyl-
Description
Structural Characteristics and Chemical Significance of 3-O-octyl-D-Glucose
The chemical significance of this structure lies in its function as a non-ionic surfactant. ontosight.ai In an aqueous environment, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water. Above a certain concentration, known as the critical micelle concentration (CMC), they aggregate to form micelles, spherical structures where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer shell. rsc.org This ability to form self-assembled structures is central to its use in various research applications, including its role as a model molecule for studying carbohydrate-protein interactions and as a potential carrier for drug delivery systems. ontosight.ai
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₈O₆ | ontosight.ainih.gov |
| Molecular Weight | 292.37 g/mol | ontosight.aiebi.ac.uk |
| Appearance | White, crystalline solid | ontosight.ai |
| Melting Point | 65-70 °C | ontosight.ai |
| Solubility | Sparingly soluble in water | ontosight.ai |
| Octanol (B41247)/Water Partition Coefficient (Log P) | 0.2 (Predicted) | ebi.ac.uk |
Overview of Current Research Landscape and Future Directions
The current research involving 3-O-octyl-D-glucose is multifaceted. A significant portion of studies focuses on its synthesis. Researchers have explored various chemical and enzymatic methods to produce alkyl glycosides, often using 3-O-octyl-D-glucose as a target molecule to test and optimize new synthetic strategies. scholaris.cagoogle.comcdnsciencepub.com These strategies aim for greater efficiency and specificity, which are ongoing challenges in carbohydrate chemistry. scholaris.ca
Another major area of research is the investigation of its physicochemical properties. Studies delve into the phase behavior of 3-O-octyl-D-glucose in water, mapping out the formation of different liquid crystalline phases (lamellar, cubic, hexagonal) under varying conditions of concentration and temperature. researchgate.net Understanding these phase diagrams is crucial for controlling the self-assembly of the surfactant for specific applications. The thermodynamics of micelle formation are also actively studied to understand how structural variations, such as the anomeric configuration (α or β) or the position of the alkyl chain, affect the stability and properties of the resulting aggregates. rsc.org
Future research is poised to build upon this foundational knowledge. There is a continuous drive to develop more efficient and environmentally benign synthetic routes. chemsynlab.com A promising direction is the exploration of derivatives of 3-O-octyl-D-glucose, where the structure is systematically modified to tune its properties for specific functions. unimas.my This includes creating novel carbohydrate-based fatty acid esters or introducing ionizable groups to create pH-responsive surfactants. unimas.mylu.se Such tailor-made glycolipids could find applications in advanced drug delivery systems, as novel antimicrobial agents, or as specialized tools in biomedical research to probe biological systems with greater precision. chemsynlab.comfrontiersin.org Further investigations into its interactions with other biomolecules remain a key area for future studies. chemsynlab.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
111181-38-5 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-octoxyhexanal |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-20-14(12(18)10-16)13(19)11(17)9-15/h10-15,17-19H,2-9H2,1H3/t11-,12+,13-,14-/m1/s1 |
InChI Key |
WVHIXJHJEUWXKQ-XJFOESAGSA-N |
Isomeric SMILES |
CCCCCCCCO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCCCCCCOC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
Biochemical and Biophysical Investigations of D Glucose, 3 O Octyl
Interactions with Biological Macromolecules and Cellular Systems
Interactions with Transport Systems
The surfactant properties of alkyl glucosides make them valuable tools for studying membrane proteins, including transport systems. Research has focused on their use in solubilizing transporters and as potential selective inhibitors.
While research specifically using 3-O-octyl-D-glucose for transporter solubilization is scarce, its positional isomer, n-octyl-β-D-glucopyranoside (octyl glucoside), is one of the most important non-ionic detergents used in membrane biochemistry. nih.gov It is frequently employed to solubilize, purify, and reconstitute integral membrane proteins, including the human erythrocyte D-glucose transporter (GLUT1). nih.govnih.gov Octyl glucoside is effective because it can disrupt the lipid bilayer to extract proteins without typically denaturing them. nih.gov Studies have shown that detergents like octyl glucoside can influence the oligomeric state of GLUT1, with non-ionic detergents tending to yield monomers and some dimers. However, the stability of the solubilized transporter can be a concern; GLUT1 is known to be very unstable when solubilized in octyl glucoside at 8°C, though it remains highly stable when kept at 0°C. ucl.ac.uk
| Detergent | Protein Target | Application | Key Findings | References |
|---|---|---|---|---|
| n-Octyl-β-D-glucopyranoside (Octyl Glucoside) | Human Erythrocyte D-Glucose Transporter (GLUT1) | Solubilization and Purification | Effectively solubilizes the transporter for characterization; stability is temperature-dependent. | nih.govucl.ac.uk |
| n-Octyl-β-D-glucopyranoside (Octyl Glucoside) | GTP-binding regulatory proteins | Extraction from brain synaptoneurosomes | Extracts G proteins as large, polydisperse structures. | pnas.org |
| n-Octyl-β-D-glucopyranoside (Octyl Glucoside) | Supported Lipid Membranes | Solubilization Mechanism Study | Below CMC, disorganizes lipid packing; above CMC, causes complete bilayer desorption. | nih.gov |
Research has successfully demonstrated that derivatives of D-glucose with substitutions at the 3-O-position can act as selective inhibitors of hexose (B10828440) transporters, particularly the Plasmodium falciparum hexose transporter (PfHT). PfHT is essential for the malaria parasite's survival within human red blood cells, as it is wholly dependent on host glucose for energy. The strategy is to selectively starve the parasite by blocking this transporter without significantly affecting the human glucose transporters (GLUTs).
Studies have shown that while methylation at various positions on glucose can confer some selectivity for PfHT, larger substitutions at the 3-O-position are particularly effective.
Compound 3361 (3-O-((undec-10-en)-1-yl-D-glucose)) : This derivative was identified as a highly selective and potent inhibitor of both D-glucose and D-fructose uptake mediated by PfHT. It showed significantly less activity against the human GLUT1 transporter.
HTI-1 (3-O-(8-[quinolin-6-yloxy]octyl)-d-glucose) : This compound, featuring an octyl chain at the 3-O position, was validated as a hit with a 64-fold higher affinity for PfHT compared to Compound 3361. Proteoliposome-based assays confirmed its selective inhibition of PfHT over GLUT1.
This line of research validates the 3-O-position of D-glucose as a critical site for developing selective inhibitors against the malaria parasite's hexose transporter.
Influence on Cellular Processes
Beyond interactions with single proteins, 3-O-octyl-D-glucose has been shown to influence complex biological processes such as fungal development.
Amphipathic glucose derivatives, including 3-O-octyl-D-glucose and 3-O-decyl-D-glucose, have been shown to induce the formation of fruit bodies in the oyster mushroom, Pleurotus ostreatus. In a study examining this effect, both of these synthesized glucose derivatives stimulated fruiting. In contrast, a range of other commercially available non-ionic and zwitterionic surfactants (such as CHAPS, CHAPSO, and MEGA-8, -9, and -10) did not stimulate fruiting under the same conditions. This suggests that the fruiting induction is not merely a result of general surfactant activity but that the glucose moiety of the amphipathic molecule is necessary to act as a fruiting signal for P. ostreatus.
| Compound | Concentration | Fruiting Body Induction in P. ostreatus | References |
|---|---|---|---|
| 3-O-octyl-D-glucose | Not specified | Stimulated | nih.gov |
| 3-O-decyl-D-glucose | Not specified | Stimulated | nih.gov |
| CHAPS, CHAPSO, MEGA-8, -9, -10 | Not specified | Not stimulated | nih.gov |
Studies on Cell Surface Properties and Interactions with Microorganisms
The interaction of surfactants like 3-O-octyl-D-glucose with microorganisms is a complex process influenced by the specific characteristics of the surfactant. researchgate.net As an alkyl glycoside, 3-O-octyl-D-glucose belongs to a class of non-ionic surfactants known for their biodegradability and low toxicity. researchgate.net These properties have spurred investigations into their effects on microbial cell surfaces and their potential to modulate microbial adhesion.
Studies on related alkyl glycosides have shown that they can influence the cell surface properties of bacteria. For instance, some long-chain alkyl glycosides have been observed to increase the hydrophobicity of the cell surface in Pseudomonas strains and alter the permeability of their cell membranes. researchgate.net Specifically, research on octyl D-glucopyranoside and its derivatives has demonstrated an inhibitory effect on the metabolic activity of Gram-negative bacterial cells. researchgate.netnih.gov These surfactants can modify cell surface properties, and even slight variations in their chemical structure can lead to different effects. nih.govu-picardie.fr
Furthermore, the length of the alkyl chain in these surfactants plays a significant role in their interaction with microorganisms. For example, some alkyl glycosides with an even number of carbon atoms in their alkyl chain have been found to promote bacterial biofilm formation on glass surfaces. researchgate.net Conversely, octyl glucoside has been proposed as a conditioning agent to prevent microbial colonization of contact lenses by reducing their hydrophobicity and hindering the adhesion of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. wikipedia.org This suggests that 3-O-octyl-D-glucose, due to its amphiphilic nature, can interfere with the initial steps of bacterial adhesion to surfaces, a critical stage in biofilm formation. plos.orgoup.com
The ability of these sugar-based surfactants to alter cell surface properties is a key factor in their potential application as agents to control microbial adhesion, offering a possible alternative to traditional antibiotic treatments. researchgate.net
Antimicrobial Efficacy and Mechanisms of Action
Antibacterial Activity Against Specific Pathogens
Derivatives of D-glucose with alkyl chains have been a subject of interest for their potential antibacterial properties. Research into a series of 3-O-alkyl-D-glucose derivatives has shown that the length of the alkyl chain is a critical determinant of their antibacterial efficacy. nih.gov Specifically, compounds with C12 (dodecyl) and C14 (tetradecyl) alkyl chains attached at the C-3 position of 1,2-O-isopropylidene glucoses demonstrated the most significant in vitro antibacterial activity. nih.gov While detailed data for the 3-O-octyl derivative was not the primary focus of this particular study, the structure-activity relationship established suggests that the octyl (C8) chain may confer a moderate level of activity.
Other studies on related glucose derivatives have provided further insights. For example, various acylated derivatives of D-glucose have shown moderate to good antibacterial activity against a range of human pathogenic bacteria, including both Gram-positive and Gram-negative species. researchgate.net Similarly, novel D-glucose-derived bis-1,2,3-triazoles have been synthesized and screened for their antimicrobial properties. uokerbala.edu.iq Some of these compounds exhibited moderate activity against Escherichia coli and Staphylococcus aureus. uokerbala.edu.iq
The table below summarizes the antibacterial activity of some related glucose derivatives, providing context for the potential efficacy of 3-O-octyl-D-glucose.
| Compound/Derivative Class | Tested Pathogens | Observed Activity | Reference |
| 3-O-Alkyl-1,2-O-isopropylidene-α-D-glucofuranoses | Bacteria (unspecified) | Most effective with C12 and C14 alkyl chains | nih.gov |
| Acylated D-glucose derivatives | Bacillus cereus, Bacillus megaterium, Escherichia coli, Salmonella typhi, Shigella sonnei, Pseudomonas species | Moderate to good antibacterial activity | researchgate.net |
| D-glucose based bis-1,2,3-triazole derivatives | Escherichia coli, Staphylococcus aureus | Moderate activity | uokerbala.edu.iq |
Antifungal Activity and Selectivity
Several studies have highlighted the antifungal potential of D-glucose derivatives, suggesting that these compounds may be more effective against fungal pathogens than bacteria. researchgate.net Acylated derivatives of D-glucose have demonstrated moderate to good antifungal activity against various plant pathogens. researchgate.net
Research on other glucose derivatives has shown promising results. For instance, certain D-glucose-derived 1,2,3-triazoles have exhibited good antifungal activity. researchgate.net One particular compound from this series showed potent efficacy against Candida albicans, being nine-fold more active than the standard drug Fluconazole (B54011). researchgate.net This highlights the potential for developing effective antifungal agents based on a glucose scaffold.
The antifungal activity of these compounds is influenced by their chemical structure. For example, in a series of glucose-derived bis-1,2,3-triazoles, the presence of electron-withdrawing substituents on the triazole ring was found to enhance antifungal activity. researchgate.net While specific data for 3-O-octyl-D-glucose is limited in these studies, the general findings for related compounds are encouraging.
The table below presents a summary of the antifungal activity of some D-glucose derivatives.
| Compound/Derivative Class | Tested Fungi | Observed Activity | Reference |
| Acylated D-glucose derivatives | Fusarium equiseti, Macrophomina phaseolina, Curvularia lunata, Botrydiplodia theobromae | Moderate to good antifungal activity | researchgate.net |
| D-glucose-derived 1,2,3-triazoles | Candida albicans | Good activity, with one compound being 9-fold more active than Fluconazole | researchgate.net |
| Methyl 3-O-phospo-α-D-glucopyranuronic acid | Aspergillus flavus, Candida albicans, Fusarium solani | Promising antifungal activity | scienceopen.com |
Antiviral Properties in Model Systems
While direct studies on the antiviral properties of 3-O-octyl-D-glucose are not extensively documented, research on related compounds and general principles of antiviral action provide some context. The compound n-octyl-β-D-glucose (β-OG) has been identified as a molecule that binds to a hydrophobic pocket on the envelope (E) protein of the Dengue virus. mdpi.comjst.go.jp This binding site is a target for the development of Dengue virus inhibitors. mdpi.com This suggests that molecules with a similar structure, like 3-O-octyl-D-glucose, could potentially interact with viral envelope proteins.
Furthermore, octyl glucoside has been shown to rapidly inactivate infective HIV at concentrations above its critical micelle concentration. wikipedia.org This virucidal activity is a property of some surfactants.
Research on other glucose derivatives has also shown antiviral potential. For example, certain iminosugar derivatives of glucose have been investigated for their activity against a range of viruses, including Hepatitis B and C, HIV, and Dengue virus. banglajol.info Additionally, octyl gallate, a related compound, has demonstrated an inhibitory effect on the growth of Herpes Simplex Virus type 1 (HSV-1) and has also been shown to suppress the multiplication of RNA viruses like vesicular stomatitis virus and poliovirus. nih.gov This virucidal activity included direct inactivation of the HSV-1 virus. nih.gov
These findings suggest that the structural motifs present in 3-O-octyl-D-glucose, namely the glucose headgroup and the octyl tail, are found in molecules with demonstrated antiviral activities.
Hypothesized Membrane-Disrupting Mechanisms
The antimicrobial activity of amphiphilic molecules like 3-O-octyl-D-glucose is often attributed to their ability to interact with and disrupt microbial cell membranes. ulisboa.pt As a surfactant, 3-O-octyl-D-glucose possesses a hydrophilic glucose head and a hydrophobic octyl tail. This structure allows it to insert into the lipid bilayers of cell membranes, which can lead to a loss of membrane integrity and function. wikipedia.org
Studies on related alkyl glycosides have shown that they can increase the permeability of bacterial cell membranes. researchgate.net This increased permeability can lead to the leakage of essential intracellular components and ultimately cell death. frontiersin.org The length of the alkyl chain is a crucial factor, as it influences how the molecule partitions into the membrane.
The general mechanism for membrane disruption by surfactants involves the accumulation of surfactant molecules in the lipid bilayer. nih.gov This disrupts the ordered structure of the membrane, leading to the formation of pores or micelles, which compromises the membrane's barrier function. frontiersin.org For antimicrobial peptides, a well-studied class of membrane-disrupting agents, it has been shown that the concentration required to lyse bacterial membranes often correlates with the concentration required to kill the bacteria. frontiersin.org
While the specific mechanism for 3-O-octyl-D-glucose has not been detailed, it is hypothesized to follow this general model of membrane disruption, a common mode of action for many antimicrobial surfactants. ulisboa.pt
Structure Activity Relationship Sar and Molecular Modeling Studies of D Glucose, 3 O Octyl
Correlating Structural Modifications with Biological and Biophysical Activities
The biological and biophysical activities of D-Glucose, 3-O-octyl- are intricately linked to its molecular architecture. Modifications to the alkyl chain, the glucose ring, and the position of functional groups can lead to significant changes in its efficacy and interaction with biological systems.
Impact of Alkyl Chain Length and Substitution Patterns
The length and nature of the alkyl chain at the 3-O-position of the D-glucose moiety are critical determinants of the compound's biological activity. Research has consistently shown a correlation between the hydrophobicity conferred by the alkyl chain and the compound's efficacy in various biological assays.
Studies on a series of 3-O-alkyl-D-glucose derivatives have demonstrated that the length of the alkyl chain significantly influences their antibacterial properties. For instance, compounds with C12 and C14 alkyl chains at the C-3 position of 1,2-O-isopropylidene glucoses were found to be the most effective in in vitro antibacterial screenings. nih.gov This suggests an optimal range of lipophilicity for antibacterial activity, where the molecule can effectively interact with and disrupt bacterial cell membranes.
The influence of alkyl chain length is not limited to antibacterial activity. In the broader category of alkyl polyglycosides, a clear correlation exists between the carbon chain length and aquatic toxicity, with chain lengths of C12-C16 often exhibiting the lowest effect values. europa.eu Conversely, shorter-chain alkyl glucosides, such as those with chains shorter than C8, exhibit low surface activity and detergency benefits. researchgate.net As the chain length increases beyond C8, the critical micelle concentration (CMC) decreases, leading to better detergent properties. researchgate.net This is a key factor in their ability to solubilize membranes, a mechanism often implicated in their biological effects. researchgate.net
Furthermore, the structure of the alkyl chain itself, whether straight-chain or branched, can impact the formation of reverse micelles, with straight-chain alkyl groups being more favorable for this process. researchgate.net The table below summarizes the effect of alkyl chain length on the critical micelle concentration (CMC) of various alkyl glycosides.
Table 1: Effect of Alkyl Chain Length on Critical Micelle Concentration (CMC)
| Alkyl Glycoside | Alkyl Chain Length | Apparent CMC (mM) |
|---|---|---|
| AG7 | C7 | ~59 |
| AG8L | C8 (linear) | < AG7 |
| AG8B | C8 (branched) | > AG7 |
| AG9 | C9 | < AG8L |
| AG10 | C10 | < AG9 |
| AG11 | C11 | < AG10 |
| AG12 | C12 | < AG11 |
Data sourced from a study on the effect of alkyl chain length of alkyl glycosides on apparent critical micelle concentration. researchgate.net
Role of Glucose Ring Conformation and Stereochemistry
The conformation of the D-glucose ring and its stereochemistry are fundamental to its biological function. The pyranose form of glucose can adopt several conformations, with the chair conformations (such as ⁴C₁ and ¹C₄) being the most stable. nih.govpearson.com The spatial arrangement of the hydroxyl groups on the glucose ring is crucial for its interaction with target proteins and enzymes.
The most stable chair conformation of glucose typically places its bulky substituents, including the hydroxyl groups, in equatorial positions to minimize steric hindrance. pearson.com Any deviation from this preferred conformation can impact the molecule's binding affinity and subsequent biological activity. For instance, studies on β-glucose have shown that while the ⁴C₁ chair is the global minimum in both gas and aqueous phases, other distorted conformers can exist and may be relevant in enzymatic reactions. nih.gov
The stereochemistry of the glycosidic linkage (α or β) also plays a significant role. For example, the solubility of octyl-β-D-glucoside is significantly higher than its α-anomer, which is attributed to the more stable crystal structure of the α-form. nih.gov This difference in solubility can directly affect the bioavailability and, consequently, the biological activity of the compound.
Significance of Regioselective Functionalization on the Glucose Moiety
The precise location of the alkyl chain on the glucose ring, known as regioselectivity, is a critical factor governing the biological activity of these derivatives. The hydroxyl groups of glucose exhibit different reactivities, which can be exploited for selective functionalization. rsc.orgresearchgate.net
Research has shown that the 3-O position is a particularly important site for substitution. nii.ac.jpresearchgate.net Acylation of unprotected D-glucose derivatives often results in a predominance of the 3-O functionalized product, indicating the higher reactivity of the 3-OH group. researchgate.net The synthesis of 3-O-alkyl derivatives of D-glucose and D-allose has been a subject of interest for their potential cytotoxic, antimicrobial, and plant growth-inhibitory effects. jst.go.jp
The regioselective acylation of 6-O-protected octyl β-D-glucopyranosides has been shown to yield the 3-O-isobutyryl derivative with high selectivity. researchgate.net This highlights the ability to target the 3-position for modification, allowing for the systematic exploration of SAR at this specific site. For example, 3-O-(8-[quinolin-6-yloxy]octyl)-D-glucose has been identified as a potent inhibitor of the Plasmodium falciparum hexose (B10828440) transporter (PfHT), demonstrating the therapeutic potential of targeting the 3-position. wiley.com The ability to selectively modify different hydroxyl groups on the glucose ring is crucial for optimizing the biological activity of these compounds. rsc.orgnih.gov
Computational Chemistry Applications in D-Glucose, 3-O-octyl- Research
Computational chemistry provides powerful tools to investigate the properties and interactions of molecules like D-Glucose, 3-O-octyl- at an atomic level, complementing experimental findings and guiding further research.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. researchgate.nettandfonline.com DFT studies have been successfully applied to D-glucose and its derivatives to understand their conformational preferences and reactivity. researchgate.netnih.govnih.gov
By calculating properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can predict the chemical reactivity of a molecule. scispace.com For example, DFT calculations have been used to study the interaction between D-glucose and amino acids, revealing details about their bonding and stability. nih.govscispace.com Such studies can help in understanding how D-Glucose, 3-O-octyl- might interact with amino acid residues in the active site of a protein. scispace.com
DFT can also be used to simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the structure of the molecule. researchgate.net Furthermore, DFT calculations can elucidate the conformational free energy landscape of glucose, identifying the most stable conformations and the energy barriers between them. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). unimas.mysemanticscholar.org This method is widely used to understand the interactions between a drug candidate and its biological target, providing a basis for SAR studies. tandfonline.comresearchgate.net
In the context of D-Glucose, 3-O-octyl-, molecular docking can be used to simulate its binding to various protein targets, such as transporters or enzymes. For example, docking studies have been employed to investigate the binding of glucose derivatives to the Plasmodium falciparum hexose transporter (PfHT), helping to rationalize the observed inhibitory activity. wiley.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. unimas.my
Molecular docking studies on octyl β-D-glucopyranoside and its esters have been performed against targets like the SARS-CoV-2 main protease and fungal enzymes, indicating their potential as inhibitors. unimas.my The binding affinity calculated from docking simulations can be correlated with experimental biological activity, providing a valuable tool for lead optimization. semanticscholar.org The table below presents a hypothetical summary of docking scores for D-Glucose, 3-O-alkyl- derivatives against a target protein.
Table 2: Hypothetical Molecular Docking Scores of D-Glucose, 3-O-alkyl- Derivatives
| Compound | Alkyl Chain Length | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| D-Glucose, 3-O-hexyl- | C6 | -6.5 | Tyr154, Phe260 |
| D-Glucose, 3-O-octyl- | C8 | -7.2 | Tyr154, Phe260, Leu321 |
| D-Glucose, 3-O-decyl- | C10 | -7.8 | Tyr154, Phe260, Leu321, Val345 |
| D-Glucose, 3-O-dodecyl- | C12 | -8.1 | Tyr154, Phe260, Leu321, Val345, Ile348 |
This table is for illustrative purposes and does not represent actual experimental data.
In Silico Prediction of Biological Activity (PASS) and ADMET Profiling for Research Insights
In contemporary drug discovery, in silico computational tools are indispensable for predicting the biological activity and pharmacokinetic profiles of novel compounds, thereby reducing the time and cost associated with experimental screening. The Prediction of Activity Spectra for Substances (PASS) and the analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are two such pivotal approaches. semanticscholar.orgnih.gov The PASS program forecasts a wide range of biological activities based on a molecule's structural formula, providing probabilities for each potential effect. nih.gov ADMET profiling, on the other hand, predicts the disposition of a compound within an organism, which is crucial for evaluating its drug-likeness and potential for clinical success. unimas.my
Research into derivatives of n-Octyl β-D-glucopyranoside (OBG), a compound closely related to D-Glucose, 3-O-octyl-, has utilized these in silico methods to explore their therapeutic potential, particularly as antimicrobial agents. semanticscholar.org A study involving the synthesis of several acylated n-octyl glucopyranosides provided significant insights through PASS and ADMET predictions. semanticscholar.orgunimas.my These computational studies suggested that esters derived from n-Octyl β-D-glucopyranoside could be promising candidates against multidrug-resistant pathogens, especially for fungal infections. semanticscholar.orgunimas.my
The PASS tool predicts biological activity based on structure-activity relationships derived from a large database of known active compounds. nih.govmdpi.com The output is given as a probability to be active (Pa) and a probability to be inactive (Pi). For derivatives of n-Octyl β-D-glucopyranoside, PASS predictions highlighted their potential as antifungal and antibacterial agents. semanticscholar.org
For instance, the di-O-pentanoate derivative of OBG (octyl 3,6-di-O-pentanoyl-β-D-glucopyranoside) was predicted to have the highest antifungal activity (Pa = 0.738), even higher than the standard antifungal drug fluconazole (B54011) (Pa = 0.726). semanticscholar.org The study demonstrated that esterification of the OBG core with fatty acyl groups generally enhanced its predicted antifungal potential compared to sulfonyl esters. semanticscholar.org Conversely, the addition of mesyl groups was found to decrease the predicted antifungal activity. semanticscholar.org While the predicted antibacterial activity was generally lower than that of the standard drug tetracycline, the addition of fatty acyl groups did show an increase in potential. semanticscholar.org Furthermore, the incorporation of pentanoyl groups was predicted to enhance the anti-carcinogenic properties of OBG. semanticscholar.org
Table 1: PASS Prediction for n-Octyl β-D-glucopyranoside (OBG) and its Derivatives
| Compound | Antifungal (Pa) | Antibacterial (Pa) | Anti-carcinogenic (Pa) | Antioxidant (Pa) |
|---|---|---|---|---|
| n-Octyl β-D-glucopyranoside (4) | 0.541 | 0.501 | 0.489 | 0.511 |
| Octyl 3,6-di-O-pentanoyl-β-D-glucopyranoside (5) | 0.738 | 0.551 | 0.598 | 0.318 |
| Octyl 2,4-di-O-mesyl-3,6-di-O-pentanoyl-β-D-glucopyranoside (6) | 0.541 | 0.509 | 0.521 | 0.298 |
| Octyl 2,4-di-O-hexanoyl-3,6-di-O-pentanoyl-β-D-glucopyranoside (7) | 0.705 | 0.559 | 0.576 | 0.254 |
| Octyl 2,4-di-O-octanoyl-3,6-di-O-pentanoyl-β-D-glucopyranoside (8) | 0.705 | 0.559 | 0.576 | 0.254 |
Data sourced from Matin et al. (2021). semanticscholar.org
ADMET profiling provides crucial insights into the pharmacokinetic properties of a drug candidate. For the acylated derivatives of n-Octyl β-D-glucopyranoside, ADMET properties were predicted using the SwissADME webserver. semanticscholar.orgresearchgate.net Key parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), and interaction with P-glycoprotein (a key efflux pump) were evaluated. semanticscholar.orgresearchgate.net
The predictions indicated that the parent compound, n-Octyl β-D-glucopyranoside, has low HIA and Caco-2 permeability. researchgate.net However, its acylated derivatives showed improved absorption profiles. researchgate.net For example, the di-O-pentanoate (5) and its further acylated forms (7, 8) were predicted to have high intestinal absorption and Caco-2 permeability. researchgate.net Furthermore, all the tested ester derivatives were predicted to be inhibitors of P-glycoprotein, which could potentially increase their bioavailability. researchgate.net In terms of metabolism, all the compounds were predicted to be non-inhibitors of key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower likelihood of drug-drug interactions. researchgate.net
Table 2: Predicted ADMET Properties for n-Octyl β-D-glucopyranoside (OBG) and its Derivatives
| Compound | Absorption | Distribution | Metabolism (Cytochrome P450 Inhibition) | ||||||
|---|---|---|---|---|---|---|---|---|---|
| HIA | Caco-2 Permeability | P-gp Substrate | P-gp Inhibitor | CYP1A2 | CYP2C19 | CYP2C9 | CYP2D6 | CYP3A4 | |
| n-Octyl β-D-glucopyranoside (4) | Low | Low | No | No | No | No | No | No | No |
| Octyl 3,6-di-O-pentanoyl-β-D-glucopyranoside (5) | High | High | No | Yes | No | No | No | No | No |
| Octyl 2,4-di-O-mesyl-3,6-di-O-pentanoyl-β-D-glucopyranoside (6) | High | Low | No | Yes | No | No | No | No | No |
| Octyl 2,4-di-O-hexanoyl-3,6-di-O-pentanoyl-β-D-glucopyranoside (7) | High | High | No | Yes | No | No | No | No | No |
| Octyl 2,4-di-O-octanoyl-3,6-di-O-pentanoyl-β-D-glucopyranoside (8) | High | High | No | Yes | No | No | No | No | No |
Data sourced from Matin et al. (2021). semanticscholar.orgresearchgate.net
Advanced Analytical Methodologies for D Glucose, 3 O Octyl Characterization in Academic Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of organic molecules. For D-Glucose, 3-O-octyl-, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.
NMR spectroscopy is the most powerful tool for determining the detailed structure of D-Glucose, 3-O-octyl- in solution. It provides information on the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR: A ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For D-Glucose, 3-O-octyl-, the spectrum would show distinct signals for the protons of the glucose ring, the hydroxyl groups, and the octyl chain. The anomeric proton (H-1) of the glucose unit typically appears at a distinct chemical shift, and its coupling constant (J-value) helps determine the anomeric configuration (α or β). magritek.com The protons of the octyl chain would appear as a series of multiplets in the upfield region (typically 0.8-3.6 ppm), including a characteristic triplet for the terminal methyl (CH₃) group and multiplets for the methylene (B1212753) (CH₂) groups. The signals for the glucose ring protons are typically found in the region between 3.0 and 5.5 ppm. magritek.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For D-Glucose, 3-O-octyl-, 14 distinct signals would be expected, corresponding to the six carbons of the glucose moiety and the eight carbons of the octyl chain. The attachment of the octyl group via an ether linkage to the C-3 position of the glucose ring would cause a significant downfield shift for this carbon compared to unsubstituted glucose. The chemical shifts of the glucose carbons provide a fingerprint for the specific isomer. researchgate.net
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguous signal assignment.
COSY spectra show correlations between coupled protons, allowing for the tracing of the proton connectivity within the glucose ring and the octyl chain.
HSQC spectra correlate each proton signal with its directly attached carbon signal, enabling the definitive assignment of the ¹³C NMR spectrum. mdpi.com This is crucial to confirm that the octyl group is indeed attached to the C-3 position. Other techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings between protons and carbons, further solidifying the structural assignment by revealing the connection between the octyl chain's first methylene group and the C-3 carbon of the glucose ring. mdpi.com
| Technique | Expected Observations for D-Glucose, 3-O-octyl- | Purpose |
| ¹H NMR | Signals for glucose protons (3.0-5.5 ppm), anomeric proton, and octyl chain protons (0.8-3.6 ppm). magritek.com | Confirms presence of key proton environments and helps determine anomeric configuration. |
| ¹³C NMR | 14 distinct carbon signals (6 for glucose, 8 for octyl chain). Downfield shift at C-3. researchgate.net | Confirms the total number of carbons and identifies the site of alkylation. |
| 2D-NMR (COSY, HSQC) | Correlation cross-peaks linking protons within the glucose and octyl systems (COSY) and linking protons to their directly bonded carbons (HSQC). mdpi.com | Unambiguously assigns all proton and carbon signals, confirming the precise molecular structure and connectivity. |
The spectrum would be dominated by a very broad and strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding. docbrown.info Strong bands in the region of 3000-2850 cm⁻¹ would be assigned to the C-H stretching vibrations of the octyl group's CH₂ and CH₃ groups. libretexts.org The region between 1200 and 1000 cm⁻¹ (the "fingerprint region") would contain a series of complex, strong absorptions corresponding to the C-O stretching vibrations of the alcohol and the C-O-C ether linkages. docbrown.infolibretexts.org The presence of these characteristic bands confirms the identity of the principal functional groups within the molecule.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibration Type |
| Alcohol (O-H) | 3500 - 3200 (Broad, Strong) | Stretching |
| Alkane (C-H) | 3000 - 2850 (Strong) | Stretching |
| Ether (C-O-C) | 1150 - 1070 (Strong) | Stretching |
| Alcohol (C-O) | 1150 - 1000 (Strong) | Stretching |
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For D-Glucose, 3-O-octyl- (C₁₄H₂₈O₆), the calculated monoisotopic mass is 292.188589 g/mol . HRMS analysis, typically using an electrospray ionization (ESI) source, would aim to detect the protonated molecule [M+H]⁺ (m/z 293.1962), a sodium adduct [M+Na]⁺ (m/z 315.1781), or an ammonium (B1175870) adduct [M+NH₄]⁺ (m/z 310.2230). nih.govacs.org The experimental measurement of the mass with high precision (typically within 5 ppm) allows for the unambiguous confirmation of the compound's elemental composition.
Hyphenated techniques combine a separation method with mass spectrometry, allowing for the analysis of individual components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of D-Glucose, 3-O-octyl-, direct analysis by GC-MS is not feasible. The compound must first be chemically modified into a more volatile derivative. jfda-online.com A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govrestek.com Analysis of the derivatized product by GC-MS would provide a retention time characteristic of the compound and a mass spectrum of the derivatized molecule and its fragments, which can be used for identification. The analysis of the closely related compound 3-O-methyl-D-glucose has been successfully performed using GC-MS after derivatization to its methoxime-trimethylsilyl ether form. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for the analysis of non-volatile, thermally labile compounds like alkyl glycosides. wikipedia.org The compound can be analyzed directly without derivatization. A typical setup would involve a reversed-phase HPLC column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724), coupled to an ESI-MS detector. mdpi.complos.org LC-MS/MS (tandem mass spectrometry) can provide further structural confirmation by selecting the parent ion (e.g., [M+H]⁺) and inducing fragmentation, which yields a characteristic pattern of daughter ions. For glycosides, common fragments include oxonium ions from the sugar moiety (e.g., m/z 163 for the hexose (B10828440) fragment) and fragments corresponding to the loss of the alkyl chain. chromatographyonline.com
Chromatographic Separation and Purity Assessment
Assessing the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine the purity of D-Glucose, 3-O-octyl- and to separate it from potential impurities such as unreacted starting materials or other regioisomers (e.g., 1-O-, 2-O-, 4-O-, or 6-O-octyl-D-glucose).
Because D-Glucose, 3-O-octyl- lacks a strong UV chromophore, detectors other than standard UV-Vis detectors are often required. researchgate.net
Evaporative Light Scattering Detector (ELSD)
Charged Aerosol Detector (CAD)
Refractive Index (RI) Detector
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and resolving isomers of D-Glucose, 3-O-octyl-. Due to the presence of an anomeric center in the glucose headgroup, 3-O-octyl-D-glucose exists as a mixture of α and β anomers. HPLC methods are developed to separate these anomers, as well as any unreacted starting materials or byproducts from its synthesis.
Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the isomers and impurities between the stationary and mobile phases. Detection is often achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore. Chiral HPLC columns can also be utilized for the explicit separation of enantiomers and anomers of carbohydrates and their derivatives. The high efficiency of modern HPLC columns allows for excellent separation of these closely related compounds in a short time.
Table 1: Illustrative HPLC Parameters for Alkyl Glycoside Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C8 or C18, 5 µm, 4.6 x 150 mm | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Acetonitrile | Elutes compounds with varying polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detector | ELSD, CAD, or RID | Allows for the detection of compounds without strong UV absorbance. |
| Column Temp. | Ambient or slightly elevated (e.g., 30-40 °C) | Affects retention times and peak shape. |
This table represents typical starting conditions; method optimization is required for specific applications.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. D-Glucose, 3-O-octyl- itself is non-volatile due to its high molecular weight and the polarity of the glucose headgroup. Therefore, direct analysis by GC is not feasible. However, GC can be used to analyze volatile impurities or byproducts from its synthesis.
For the analysis of the alkyl glycoside itself, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile and thermally stable functional groups. A common derivatization technique is silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group. Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS-ether of 3-O-octyl-D-glucose is significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for structural confirmation. This approach allows for the separation and identification of different isomers and related sugar derivatives.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the premier technique for characterizing polymers. While D-Glucose, 3-O-octyl- is a monomer, it can be used as a monomeric unit in the synthesis of supramolecular polymers or as an initiator for ring-opening polymerizations to create branched polymers. GPC is essential for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of such polymers.
In a GPC analysis, the polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. The system is calibrated using polymer standards with known molecular weights, such as polystyrene, to generate a calibration curve. This allows for the determination of the relative molecular weight of the polymer sample.
Biophysical Characterization of Self-Assembly and Aggregation
As an amphiphilic molecule, D-Glucose, 3-O-octyl- exhibits self-assembly in aqueous solutions to form various aggregate structures. Biophysical characterization is key to understanding this behavior.
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which monomers begin to associate into larger aggregates like micelles. This transition leads to abrupt changes in various physical properties of the solution, which can be monitored to determine the CMC.
Several methods are used for CMC determination:
Surface Tensiometry: Below the CMC, the surfactant monomers accumulate at the air-water interface, reducing the surface tension. Above the CMC, the surface becomes saturated, and additional surfactant forms micelles, causing the surface tension to remain relatively constant.
X-ray Based Structural Analysis
X-ray-based techniques are fundamental in elucidating the three-dimensional structure of molecules and their complexes at or near atomic resolution. These methods rely on the principle of X-ray diffraction, where a beam of X-rays is scattered by the electrons in the atoms of a sample. The resulting scattering pattern contains detailed information about the arrangement of atoms, which can be computationally reconstructed to generate a structural model. For complex biomolecular systems, particularly those involving amphiphilic compounds like D-Glucose, 3-O-octyl-, X-ray solution scattering provides invaluable insights into their behavior in a native-like solution environment.
X-ray Solution Scattering for Macromolecular Complexes
X-ray solution scattering is a powerful method for characterizing the structure of macromolecules and their assemblies in solution, offering a view of their native conformation and dynamics without the need for crystallization. The technique is broadly divided into Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), which probe different length scales.
In a typical SAXS experiment, a solution containing the macromolecular complex is exposed to a focused X-ray beam, and the scattered X-rays are recorded at very small angles (typically < 5°). The resulting one-dimensional scattering profile—intensity I(q) versus the scattering vector q—is the rotational average of all orientations of the complex in the solution. Analysis of this curve provides information on the shape and interactions of the macromolecules. iucr.org For instance, the forward scattering intensity, I(0), is proportional to the square of the molecular weight of the scattering particle, allowing for the determination of the oligomeric state of a protein or the aggregation number of detergent micelles. researchgate.netnih.gov
A significant challenge in studying protein-detergent complexes is deconvoluting the scattering signal from the complex versus the signal from "empty" detergent micelles that coexist in the solution. iucr.orgiucr.org Advanced analytical methods, such as singular value decomposition (SVD), can be applied to data from samples with varying protein-detergent ratios to mathematically separate the scattering profiles of the different species. iucr.orgiucr.org
The analysis of SAXS data for detergent-containing complexes often involves fitting the experimental scattering curve to theoretical models. For micelles of D-Glucose, 3-O-octyl-, a two-component ellipsoid model is often appropriate, representing the micelle as having a hydrophobic core composed of the alkyl chains and a more electron-dense outer shell of glucose headgroups. nih.govacs.orgscispace.com For protein-detergent complexes, more sophisticated rigid-body modeling can be employed, where the high-resolution crystal structure of a protein is combined with the known properties of the detergent to model the entire complex in solution. aip.orgaip.org
The table below presents typical structural parameters that can be obtained from SAXS analysis of micelles formed by n-octyl-β-D-glucoside, an isomer of D-Glucose, 3-O-octyl-, which serves as a scientifically relevant proxy. These parameters are crucial for understanding the self-assembly behavior of the surfactant and for providing a baseline for the characterization of more complex macromolecular assemblies.
Table 1: Representative Structural Parameters of Octyl Glucoside Micelles from SAXS Analysis
| Parameter | Description | Typical Value | Source(s) |
|---|---|---|---|
| Aggregation Number (N) | The average number of surfactant monomers in a single micelle. | 27 - 250 | nih.govacs.orgnih.gov |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the micelle. | ~23 Å (2.3 nm) | nih.gov |
| Maximum Dimension (Dmax) | The longest distance between any two points within the micelle. | ~50-60 Å (5-6 nm) | - |
| Micelle Shape | The overall geometry of the micelle in solution. | Prolate/Oblate Ellipsoid | nih.govacs.org |
| Hydrophobic Core Radius | The radius of the inner part of the micelle formed by the octyl chains. | ~10-12 Å (1.0-1.2 nm) | scispace.com |
| Headgroup Shell Thickness | The thickness of the outer layer formed by the glucose headgroups. | ~8-10 Å (0.8-1.0 nm) | - |
Conclusions and Prospective Research Avenues
Current Understanding and Gaps in Research on D-Glucose, 3-O-octyl-
The existing body of research has primarily established D-Glucose, 3-O-octyl- as a valuable synthetic intermediate and a non-ionic surfactant. Its utility in synthesis stems from its nature as a regioselectively protected glucose derivative, where the C3 hydroxyl is blocked, allowing for chemical modifications at the other positions (C1, C2, C4, C6). This has been exploited in the multi-step synthesis of more complex oligosaccharides and glycolipids.
As a surfactant, its amphiphilic structure enables the formation of micelles in aqueous solutions above a certain concentration. However, detailed characterization of its self-assembly behavior is less common compared to commercially prevalent detergents like 1-O-octyl-β-D-glucopyranoside.
Table 6.1: Known Properties and Research Focus for D-Glucose, 3-O-octyl- This interactive table summarizes the current state of knowledge. Click headers to sort.
| Parameter | Finding / Application | Primary Research Area |
|---|---|---|
| Chemical Role | Regioselective protecting group for the C3-hydroxyl. | Synthetic Organic Chemistry |
| Physicochemical Property | Non-ionic surfactant behavior; forms micelles in water. | Colloid & Interface Science |
| Synthetic Utility | Intermediate in the synthesis of complex glycolipids. | Glycochemistry |
| Self-Assembly | Forms aggregates in aqueous solution. | Physical Chemistry |
Despite this foundational knowledge, significant gaps persist, limiting the compound's broader application. These gaps represent key opportunities for future investigation:
Comprehensive Physicochemical Characterization: While its surfactant nature is known, detailed data on its critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization under various conditions (pH, temperature, ionic strength) are not widely reported or are scattered across disparate studies.
Phase Behavior: There is a notable lack of research into the lyotropic liquid crystalline phases that D-Glucose, 3-O-octyl- may form at higher concentrations. Understanding its potential to form hexagonal, cubic, or lamellar phases is crucial for applications in materials science and drug delivery.
Comparative Performance: Direct, systematic comparisons of its efficacy in applications such as membrane protein solubilization and stabilization against its 1-O, 2-O, 4-O, or 6-O isomers are scarce. Such studies would elucidate the structure-function relationship and clarify whether the 3-O linkage offers unique advantages.
Biological Interaction and Metabolism: Virtually no research has focused on the specific biological activity of D-Glucose, 3-O-octyl- itself. Its interaction with cell membranes, potential recognition by glucose transporters or lectins, and its metabolic fate (particularly the stability of the C3-O-alkyl ether bond to enzymatic cleavage) are completely unexplored territories.
Potential for Novel Derivative Design and Targeted Functionality
The D-Glucose, 3-O-octyl- scaffold is a highly versatile platform for the rational design of novel functional molecules. The presence of four distinct, available hydroxyl groups (at C1, C2, C4, and C6) and a modifiable alkyl chain allows for precise chemical engineering to impart targeted functionalities.
Future synthetic efforts could focus on several key areas:
Modification of the Glucose Headgroup: The remaining hydroxyls can be functionalized to create a new generation of surfactants and probes. For example, sulfation at the C6 position would yield an anionic surfactant with a defined structure, combining the properties of alkyl glucosides and alkyl sulfates. Phosphorylation or glycosylation at other positions could generate novel bio-inspired molecules.
Anomeric Center Derivatization: The C1 anomeric position is a prime site for modification. Conversion to a glycosyl donor (e.g., trichloroacetimidate) would leverage the 3-O-octyl group as a stable protecting group during oligosaccharide synthesis. Alternatively, creating C-glycosides or thioglycosides would produce analogs with enhanced hydrolytic stability for biological studies.
Alkyl Chain Engineering: The octyl chain can be modified to tune the hydrophobic-lipophilic balance (HLB) or to introduce reactive handles. Introducing fluorine atoms could create highly stable, lipophobic surfactants. Terminating the chain with an azide (B81097) or alkyne group would produce a clickable version of the molecule, ready for bioconjugation to proteins or surfaces via copper-catalyzed or strain-promoted cycloaddition reactions.
Table 6.2: Prospective Derivative Strategies for D-Glucose, 3-O-octyl- This interactive table outlines potential modifications and their resulting functionalities. Click headers to sort.
| Modification Site | Chemical Modification | Resulting Functionality / Application |
|---|---|---|
| C6 Hydroxyl | Sulfation or Phosphorylation | Anionic surfactant; enhanced water solubility; biological signaling mimic. |
| C2/C4 Hydroxyls | Acylation with fatty acids | Creation of bola-amphiphiles or more complex glycolipids. |
| C1 Anomeric Center | Conversion to Thioglycoside | Increased hydrolytic stability for use as a biological probe or enzyme inhibitor. |
| C1 Anomeric Center | Conversion to C-Glycoside | Non-hydrolyzable glucose analog for stable receptor binding studies. |
| Octyl Chain Terminus | Introduction of Azide/Alkyne | "Clickable" surfactant for bioconjugation and surface functionalization. |
| Octyl Chain | Introduction of Fluorine atoms | Enhanced chemical/thermal stability; unique phase separation properties. |
These targeted designs could transform D-Glucose, 3-O-octyl- from a simple intermediate into a sophisticated molecular tool for a range of applications.
Interdisciplinary Research Opportunities in Glycochemistry and Chemical Biology
The unique structure of D-Glucose, 3-O-octyl- positions it at the intersection of several scientific disciplines, offering fertile ground for collaborative research.
Glycochemistry and Synthetic Methodology: As a regioselectively protected monosaccharide, it remains a valuable building block. Future work could focus on developing more efficient, high-yield synthetic routes to D-Glucose, 3-O-octyl- itself, which would in turn facilitate its use in the automated or convergent synthesis of complex natural glycans, such as those found on cell surfaces. Its use as a starting material for libraries of glycolipids could accelerate the discovery of compounds with novel immunological or anti-microbial properties.
Chemical Biology and Membrane Biophysics: The compound and its derivatives are ideal tools for probing biological membranes. Research could explore how the specific 3-O-linkage influences the perturbation, fusion, or stabilization of lipid bilayers compared to other isomers. Its derivatives, particularly those with fluorescent or clickable tags, could be used to study the dynamics of glycolipid insertion into membranes and their subsequent lateral organization into microdomains. Furthermore, its potential to solubilize and stabilize integral membrane proteins, a notoriously difficult class of proteins to study, warrants systematic investigation.
Biomaterials and Drug Delivery: The combination of a biocompatible glucose headgroup and a tunable hydrophobic tail makes D-Glucose, 3-O-octyl- an attractive component for advanced drug delivery systems. It could be incorporated into liposomes or niosomes to modulate their stability and release kinetics. Self-assembly of its derivatives into well-defined nanostructures (micelles, vesicles, or nanotubes) could be explored for the encapsulation of hydrophobic drugs. Functionalizing these nanostructures with targeting ligands via the engineered functionalities described in section 6.2 could pave the way for cell-specific delivery vehicles.
Q & A
Q. What are the common synthetic routes for preparing 3-O-octyl-D-glucose, and what analytical techniques are used to confirm its structure?
Methodological Answer: Synthesis typically involves selective alkylation of the hydroxyl group at the C3 position of D-glucose. Key steps include:
Q. Analytical Validation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution at C3 (e.g., δ ~3.5–4.5 ppm for glycosidic protons; octyl chain signals at δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+Na]⁺ for C₁₄H₂₈O₆) .
- HPLC : Purity assessment using reverse-phase columns with evaporative light scattering detection (ELSD) .
Q. How does the 3-O-octyl substitution influence the physicochemical properties of D-glucose compared to its native form?
Methodological Answer:
- Lipophilicity : The octyl group increases hydrophobicity, measurable via octanol-water partition coefficients (logP). Use shake-flask method with HPLC quantification .
- Solubility : Reduced aqueous solubility; assess via saturation shake-flask experiments (e.g., <1 mg/mL in water vs. >50 mg/mL in DMSO) .
- Stability : Enhanced resistance to enzymatic hydrolysis (e.g., incubate with β-glucosidase and monitor degradation via TLC or LC-MS) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) optimize monomer-template interactions in molecularly imprinted polymers (MIPs) targeting 3-O-ooctyl-D-glucose?
Methodological Answer:
- DFT Workflow :
- Geometry Optimization : Model interactions between 3-O-octyl-D-glucose and functional monomers (e.g., methacrylic acid) using Gaussian09 at B3LYP/6-31G(d) level .
- Binding Energy Calculation : Compare hydrogen-bonding strength (e.g., ΔG ~−25 kJ/mol for MAA-glucose vs. −15 kJ/mol for non-specific interactions) .
- Validation : Synthesize MIPs and test selectivity via potentiometric sensing (e.g., >90% specificity for 3-O-octyl-D-glucose over unmodified glucose) .
Q. What experimental design considerations ensure reproducibility in using 3-O-octyl-D-glucose as a capping agent for gold nanoparticles (AuNPs)?
Methodological Answer: Key Parameters (adapted from β-D-glucose capping protocols ):
Q. Critical Factors :
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., ROS modulation) of 3-O-octyl-D-glucose across cell models?
Methodological Answer:
- Dose-Response Analysis : Establish SC₅₀ values (e.g., 9.9 mM for ROS in endothelial cells ) and compare across models (e.g., cancer vs. primary cells).
- Inhibitor Studies : Use apocynin (NADPH oxidase inhibitor) or tempol (superoxide dismutase mimetic) to isolate ROS pathways .
- Cell-Specific Factors : Account for glucose transporter (GLUT) expression levels via qPCR or Western blot .
Q. What retrosynthetic strategies are effective for deriving complex glycoconjugates from 3-O-octyl-D-glucose?
Methodological Answer:
Q. How does the 3-O-octyl group affect molecular recognition in carbohydrate-binding proteins (e.g., lectins)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
